

# Measuring Tolinapant Target Engagement In Vivo: Application Notes and Protocols

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Compound of Interest		
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### Introduction

Tolinapant (ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2][3][4][5] Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in cancer cells, contributing to tumor growth, resistance to therapy, and poor prognosis by suppressing apoptosis.[1][4] Tolinapant's unique mechanism of action involves the induction of cIAP1/2 degradation and the inhibition of XIAP, which restores apoptotic signaling pathways and promotes cancer cell death.[2][3] Furthermore, Tolinapant has been shown to exert its antitumor effects through an immune-related mechanism.[1][6]

These application notes provide detailed protocols for measuring Tolinapant's target engagement in vivo by assessing key pharmacodynamic biomarkers. The methodologies described herein are essential for preclinical and clinical development to confirm on-target activity, establish dose-response relationships, and explore the underlying mechanisms of action.

## **Signaling Pathway and Mechanism of Action**

Tolinapant disrupts the IAP-mediated suppression of apoptosis. By binding to the BIR3 domains of cIAP1/2, it induces their auto-ubiquitination and subsequent proteasomal degradation.[2][3] This degradation leads to the stabilization of NF-kB-inducing kinase (NIK),



activating the noncanonical NF- $\kappa$ B signaling pathway.[3] Tolinapant also antagonizes XIAP, preventing it from inhibiting caspases-3, -7, and -9.[3] This dual action can lead to TNF $\alpha$ -dependent apoptosis and necroptosis.[2][6]

## IAP Regulation **Tolinapant** Binds & Induces Inhibits Degradation Apoptotic Stimuli XIAP cIAP1/2 **TNFa** Activates Inhibits Degrades Proteasomal Caspase-3, 7, 9 NIK Degradation Activates Executes Noncanonical **Apoptosis** NF-kB Activation

**Tolinapant Mechanism of Action** 

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Tolinapant's dual inhibition of cIAP1/2 and XIAP.

## **Key In Vivo Pharmacodynamic Biomarkers**

The primary biomarkers for assessing Tolinapant's target engagement in vivo include:

• cIAP1 Degradation: The most direct measure of target engagement, as Tolinapant induces the rapid proteasomal degradation of cIAP1.[3][6]



- Cleaved Caspase-3: An indicator of apoptosis induction resulting from the downstream effects of IAP antagonism.[6]
- Necroptosis Markers: Tolinapant can induce this alternative form of programmed cell death,
  which can be monitored by measuring key protein markers.[6]

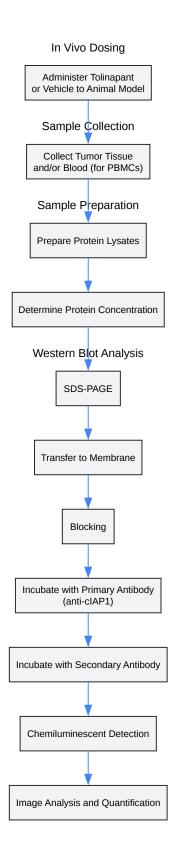
## **Experimental Protocols**

# Protocol 1: Measurement of cIAP1 Degradation in Tumor Tissue and PBMCs by Western Blot

This protocol details the detection of cIAP1 degradation in tumor lysates and peripheral blood mononuclear cells (PBMCs) from in vivo studies.

**Experimental Workflow:** 





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Workflow for cIAP1 Western Blot Analysis.



### Materials:

- Tolinapant
- Vehicle control
- Animal models (e.g., mice with tumor xenografts)
- Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody: anti-cIAP1
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- · Chemiluminescent substrate
- Imaging system

### Procedure:

- In Vivo Dosing: Administer Tolinapant orally to tumor-bearing mice at desired concentrations (e.g., 5-25 mg/kg).[2][7] Include a vehicle-treated control group.
- Sample Collection: At specified time points post-dosing (e.g., 2, 6, 24 hours), euthanize animals and collect tumor tissue and/or blood for PBMC isolation.[2]
- Lysate Preparation (Tumor): a. Homogenize tumor tissue in ice-cold lysis buffer. b. Incubate on ice for 30 minutes with agitation. c. Centrifuge at 12,000 rpm for 20 minutes at 4°C. d. Collect the supernatant containing the protein lysate.



- Lysate Preparation (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation. Lyse cells as described for tumor tissue.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with anti-cIAP1 primary antibody overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect signal using a chemiluminescent substrate and an imaging system. g. Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

# Protocol 2: Measurement of Cleaved Caspase-3 in Tumor Tissue by ELISA

This protocol provides a quantitative method for measuring apoptosis induction through cleaved caspase-3 levels in tumor lysates.

#### Materials:

- Tolinapant
- Vehicle control
- Animal models with tumor xenografts
- Lysis buffer
- Cleaved Caspase-3 (Asp175) Sandwich ELISA Kit (e.g., from Cell Signaling Technology, RayBiotech, or Abcam)[3][6]
- Microplate reader

#### Procedure:



- In Vivo Dosing and Sample Collection: Follow steps 1 and 2 from Protocol 1.
- Lysate Preparation: Prepare tumor lysates as described in Protocol 1, ensuring compatibility with the chosen ELISA kit.
- ELISA Assay: a. Perform the ELISA according to the manufacturer's instructions.[6] b. Briefly, this involves adding lysates to antibody-coated microplate wells, followed by incubation with detection and HRP-conjugated antibodies, and finally a substrate for color development.[3]
  [6]
- Data Analysis: a. Measure the absorbance at the appropriate wavelength (typically 450 nm).
  [6] b. Calculate the concentration of cleaved caspase-3 in each sample based on a standard curve. c. Normalize data to total protein concentration if required.

# Protocol 3: Measurement of Necroptosis and Immunogenic Cell Death Biomarkers

Tolinapant can induce necroptosis, a form of programmed necrosis. This can be assessed by measuring key biomarkers in tumor lysates and plasma.[6]

#### Biomarkers:

- Tumor Lysates (Western Blot): Phospho-MLKL, total MLKL, Phospho-RIPK3, total RIPK3, Phospho-RIPK1, total RIPK1.[8][9]
- Plasma (ELISA): High Mobility Group Box 1 (HMGB1).[2]

### Procedure:

- In Vivo Dosing and Sample Collection: Follow steps 1 and 2 from Protocol 1, collecting both tumor tissue and plasma.
- Western Blot for Necroptosis Markers: a. Prepare tumor lysates as described in Protocol 1.
  b. Perform Western blotting as in Protocol 1, using primary antibodies specific for the necroptosis markers listed above.



• ELISA for HMGB1: a. Use a commercially available HMGB1 ELISA kit. b. Follow the manufacturer's protocol to measure HMGB1 levels in plasma samples.

### **Data Presentation**

Table 1: In Vivo cIAP1 Degradation in Tumor Xenografts

Treatment Group	Dose (mg/kg)	Time Point (hours)	cIAP1 Levels (% of Vehicle Control)
Vehicle	-	2	100
Tolinapant	25	2	Markedly Reduced[2]
Vehicle	-	6	100
Tolinapant	25	6	Markedly Reduced[2]
Vehicle	-	24	100
Tolinapant	25	24	Markedly Reduced[2]

# **Table 2: In Vivo Induction of Apoptosis and Necroptosis**

**Markers** 

Biomarker	Sample Type	Treatment Group	Fold Change vs. Vehicle
Cleaved Caspase-3	Tumor Lysate	Tolinapant (25 mg/kg)	Increased[2]
Phospho-MLKL	Tumor Lysate	Tolinapant (25 mg/kg)	Strong Increase[2]
HMGB1	Plasma	Tolinapant (25 mg/kg)	Increased[2]

## Table 3: Tolinapant Pharmacodynamic Activity in Non-Human Primates



Dose (mg/kg/day)	Duration	Sample Type	cIAP1 Levels
30	7 or 14 days	PBMC Lysates	Complete Reduction to Background[1]
45	7 or 14 days	PBMC Lysates	Complete Reduction to Background[1]
100	7 or 14 days	PBMC Lysates	Complete Reduction to Background[1]

### Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the in vivo target engagement of Tolinapant. Consistent and quantifiable measurement of cIAP1 degradation, cleaved caspase-3, and necroptosis biomarkers is crucial for advancing the development of this promising anti-cancer therapeutic. These methods can be adapted for various preclinical models and are foundational for the translational studies that inform clinical trial design.[1]

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